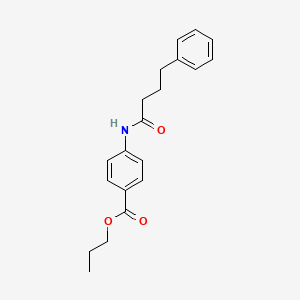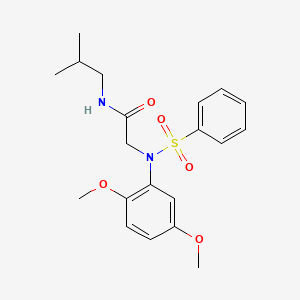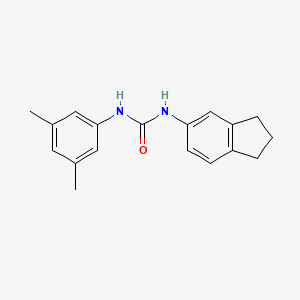
PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group attached to the benzoate moiety, along with a 4-phenylbutanamido substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Transesterification: One common method for synthesizing propyl benzoate derivatives involves the transesterification of methyl benzoate with propanol.
Fischer Esterification: Another method involves the Fischer esterification of benzoic acid with propanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of propyl benzoate derivatives often involves large-scale esterification processes using benzoic acid and propanol. The reaction is typically catalyzed by acids and carried out in continuous reactors to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE can undergo oxidation reactions, particularly at the phenylbutanamido group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amido group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Used in the development of bioactive compounds.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s amido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
- Methyl benzoate
- Ethyl benzoate
- Butyl benzoate
Comparison:
- Methyl benzoate: Similar ester structure but with a methyl group instead of a propyl group. It has a lower molecular weight and different physical properties.
- Ethyl benzoate: Contains an ethyl group, leading to slightly different chemical and physical properties compared to propyl benzoate.
- Butyl benzoate: Features a butyl group, resulting in higher molecular weight and different solubility characteristics.
Uniqueness: PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE is unique due to the presence of the 4-phenylbutanamido substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoate derivatives and contributes to its specific applications in various fields .
Eigenschaften
IUPAC Name |
propyl 4-(4-phenylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-15-24-20(23)17-11-13-18(14-12-17)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLFRBFHVBWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4963282.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide](/img/structure/B4963291.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)
![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)

![8-benzyl-N-[(2-methoxyphenyl)methyl]-6-phenyl-3,5,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-13-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B4963382.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
